molecular formula C27H23N3O3S B5195325 5-Cyano-4-(furan-2-YL)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide

5-Cyano-4-(furan-2-YL)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B5195325
M. Wt: 469.6 g/mol
InChI Key: HSWOTKBDNHDMEE-UHFFFAOYSA-N
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Description

5-Cyano-4-(furan-2-YL)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a furan ring, a cyano group, and a dihydropyridine core, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-17-10-12-19(13-11-17)22(31)16-34-27-21(15-28)25(23-9-6-14-33-23)24(18(2)29-27)26(32)30-20-7-4-3-5-8-20/h3-14,25,29H,16H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWOTKBDNHDMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-4-(furan-2-YL)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction used to synthesize dihydropyridines. The reaction conditions often include the use of aldehydes, β-ketoesters, and ammonium acetate under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-4-(furan-2-YL)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include pyridine derivatives, amine derivatives, and substituted furan compounds .

Scientific Research Applications

5-Cyano-4-(furan-2-YL)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a calcium channel blocker and other therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyano-4-(furan-2-YL)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as calcium channels. The compound can inhibit the influx of calcium ions into cells, which is crucial for various physiological processes. This inhibition can lead to therapeutic effects such as vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent.

    Felodipine: Known for its vasodilatory effects.

Uniqueness

5-Cyano-4-(furan-2-YL)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific structural features, such as the presence of a furan ring and a cyano group, which contribute to its distinct chemical and biological properties.

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